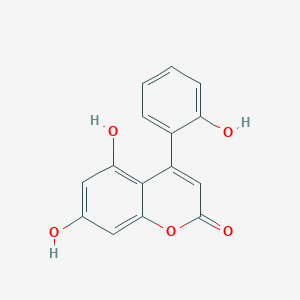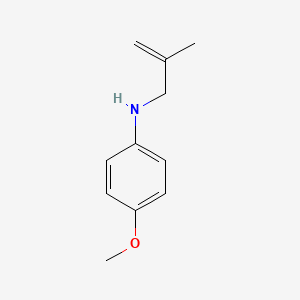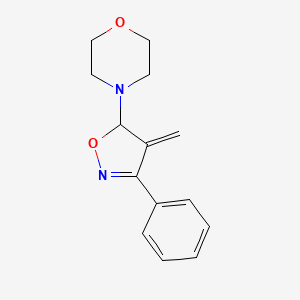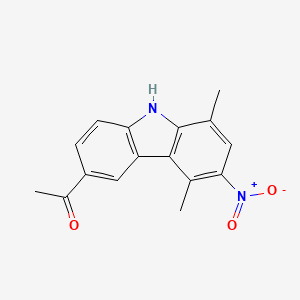
1,4-Dimethyl-6-acetyl-3-nitrocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-6-acetyl-3-nitrocarbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-acetyl-3-nitrocarbazole typically involves multi-step organic reactions. One common approach is the nitration of a carbazole derivative followed by acetylation and methylation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation. The final product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Safety measures are crucial due to the use of strong acids and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-6-acetyl-3-nitrocarbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur at the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Amino derivatives of carbazole.
Oxidation: Various oxidized carbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-6-acetyl-3-nitrocarbazole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex carbazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-6-acetyl-3-nitrocarbazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The carbazole core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dimethylcarbazole
- 6-Acetylcarbazole
- 3-Nitrocarbazole
Uniqueness
1,4-Dimethyl-6-acetyl-3-nitrocarbazole is unique due to the combination of its functional groups. The presence of both acetyl and nitro groups on the carbazole core provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
| 136950-74-8 | |
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
1-(5,8-dimethyl-6-nitro-9H-carbazol-3-yl)ethanone |
InChI |
InChI=1S/C16H14N2O3/c1-8-6-14(18(20)21)9(2)15-12-7-11(10(3)19)4-5-13(12)17-16(8)15/h4-7,17H,1-3H3 |
InChI-Schlüssel |
VDVHPWXBFXZQGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)C(=O)C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


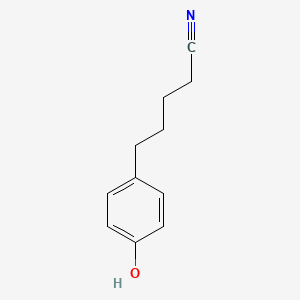
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/no-structure.png)
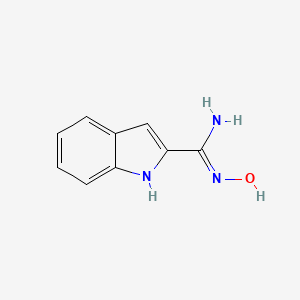
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
